

Characterization of N-substituted 4-phenylbutanamide derivatives

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Compound of Interest

Compound Name: *4-Phenylbutanoyl chloride*

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A Comparative Guide to the Characterization of N-Substituted 4-Phenylbutanamide Derivatives

This guide provides a comparative analysis of N-substituted 4-phenylbutanamide derivatives, focusing on their synthesis and characterization across various biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction

N-substituted 4-phenylbutanamide derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Modifications to the N-substituted moiety and the phenyl ring have led to the development of potent and selective agents targeting different pathological conditions. This guide summarizes key findings related to their anti-inflammatory, anticonvulsant, and histone deacetylase (HDAC) inhibitory activities, providing a basis for further research and development.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for representative N-substituted 4-phenylbutanamide derivatives, showcasing their efficacy in various biological assays.

Table 1: Anti-inflammatory Activity of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives[1]

Compound	IL-6 mRNA Expression (relative to control)	IC ₅₀ (μM) for IL-6 mRNA Inhibition
4d	5.3	6.04 x 10 ⁻⁵
5c	4.6	1.64
5d	7.5	3.27 x 10 ⁻²
5f	Potent Inhibition	Not specified
5m	Potent Inhibition	Not specified

Table 2: Anticonvulsant Activity of N-Phenylbutanamide Derivatives[2]

Compound	Anticonvulsant Activity (MES Test) ED ₅₀ (mg/kg)	Neurotoxicity (TD ₅₀) (mg/kg)	Protective Index (TD ₅₀ /ED ₅₀)
Compound 5	40.96	>300	>7.3
Ameltolide	1.4 (Oral, Mice)	Not specified	Not specified

Table 3: HDAC6 Inhibitory Activity and Antiproliferative Effects of N-(4-chlorophenyl)-4-phenylbutanamide (B-R2B)[3][4]

Assay	IC ₅₀ (μM)
HDAC6 Inhibition	Not specified (non-competitive inhibitor)
HeLa Cell Line	72.6
THP-1 Cell Line	16.5
HMC Cell Line	79.29
Kasumi Cell Line	101

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives[2][7]

A multi-step synthesis was employed to generate the final compounds:

- Thiourea Formation: Substituted 2-aminophenols were reacted with either 1-isothiocyanato-4-nitrobenzene or 1-isothiocyanato-2-methoxy-4-nitrobenzene to produce thiourea derivatives.[1]
- Benzoxazole Ring Formation: The thiourea compounds underwent oxidative cyclization using potassium superoxide (KO_2) to form the benzoxazole ring system.[1]
- Nitro Group Reduction: The nitro group on the benzoxazole was reduced to an amine using palladium on carbon (Pd/C) in a hydrogen atmosphere.[1]
- Amide Coupling: The resulting amino-benzoxazole was coupled with N-tert-butyloxycarbonyl (Boc)- γ -aminobutyric acid.[1]
- Deprotection: The Boc protecting group was removed using 4 M hydrochloric acid in dioxane to yield the final 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.[1]

Maximal Electroshock (MES) Seizure Test[8][9][10][11][12]

This test is a model for generalized tonic-clonic seizures.

- Animal Preparation: Male CF-1 mice or Sprague-Dawley rats are used. Animals are acclimatized to laboratory conditions before testing.[5][6]
- Drug Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is included.[5]
- Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to improve electrical conductivity. Corneal electrodes are then placed on the eyes.[5][7]

- Stimulation: An alternating current electrical stimulus is delivered (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).[5][7]
- Observation: Animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered protection.[5][6]
- Data Analysis: The percentage of protected animals in the drug-treated groups is compared to the control group. The median effective dose (ED_{50}) is calculated using probit analysis.[5]

In Vitro HDAC6 Inhibition Assay (Fluorometric)[13][14]

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC6.

- Reaction Setup: In a 96-well plate, purified recombinant HDAC6 enzyme is added to wells containing assay buffer and various concentrations of the test compound or control inhibitors. [8]
- Substrate Addition: The enzymatic reaction is initiated by adding a fluorogenic HDAC6 substrate.[8]
- Incubation: The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes) to allow for deacetylation.[8]
- Development: A developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing a fluorophore.[8]
- Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.[8]
- Data Analysis: The fluorescence signal is proportional to HDAC6 activity. The percentage of inhibition for each compound concentration is calculated, and the IC_{50} value is determined by fitting the data to a dose-response curve.[8]

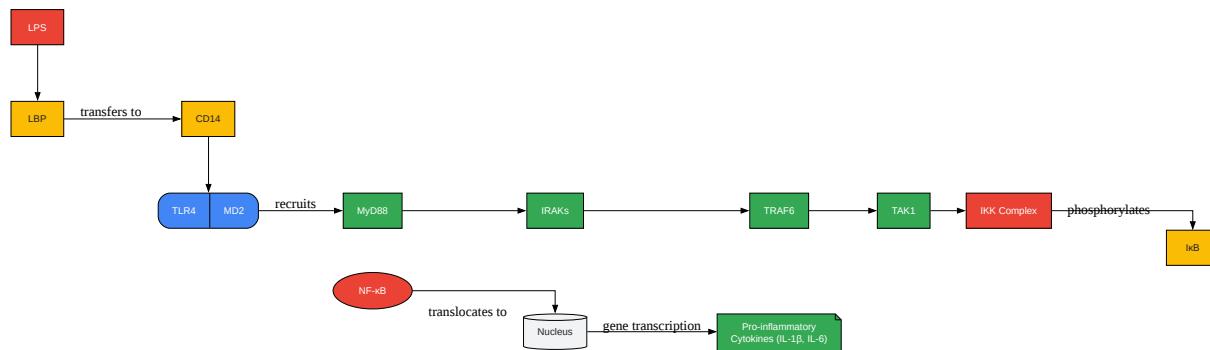
MTT Cell Viability Assay[1][3][4][5][15]

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability.

- Cell Seeding: Cells are seeded in a 96-well plate at a density of 10^4 – 10^5 cells/well and incubated with the test compounds for the desired duration.[2][3]
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of approximately 0.5 mg/mL), and the plate is incubated for 1-4 hours at 37°C.[9]
- Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[2]
- Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.
- Data Analysis: The absorbance values, which correlate with the number of viable cells, are used to determine the cytotoxic effects of the compounds.

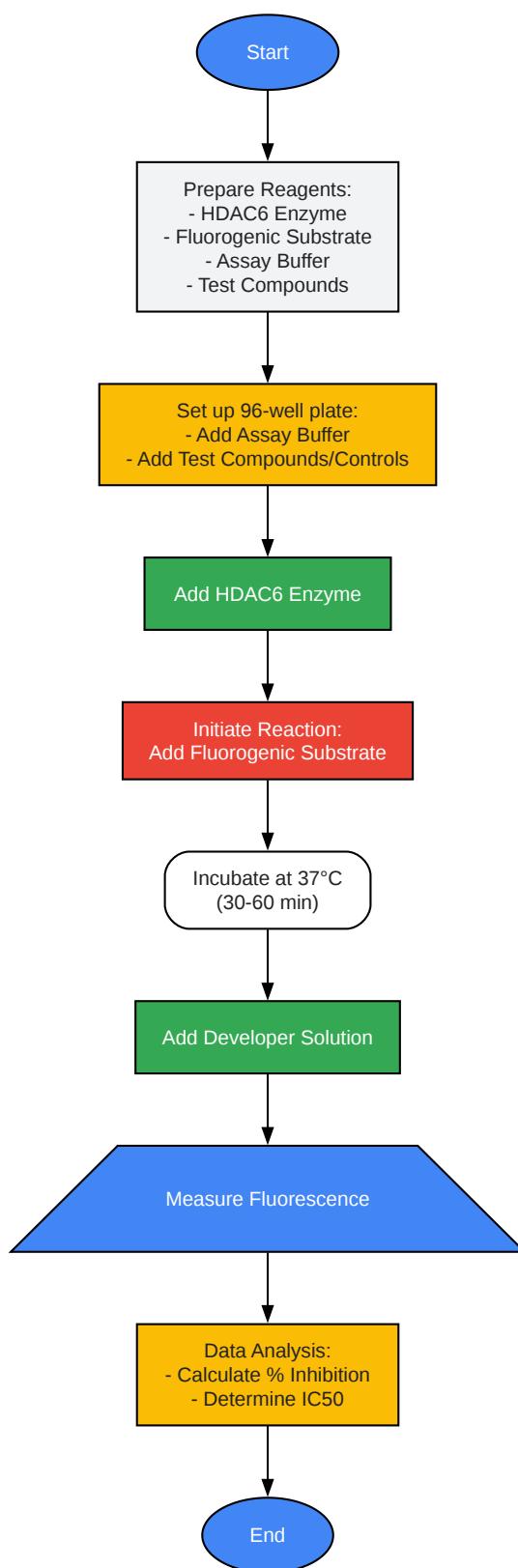
Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of N-substituted 4-phenylbutanamide derivatives.



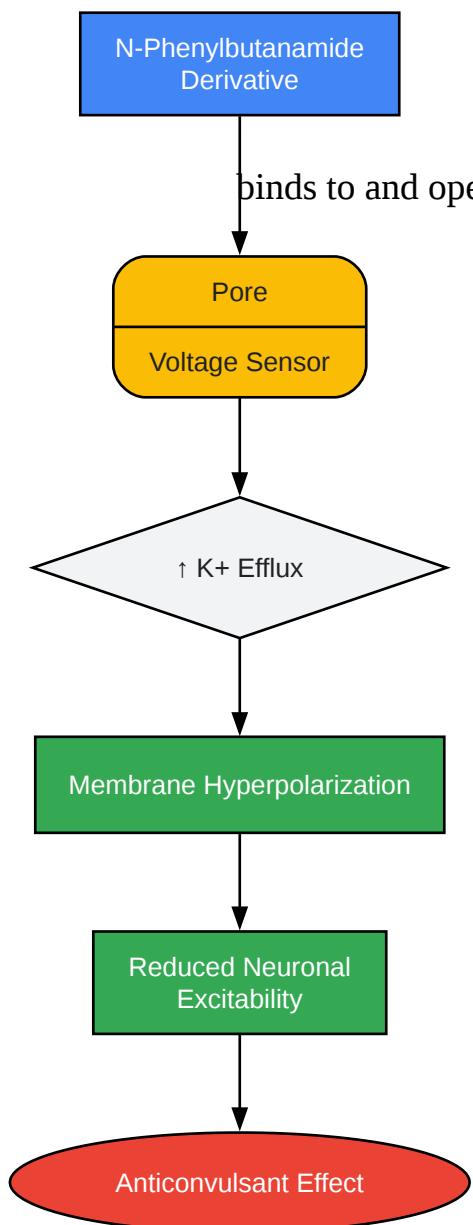
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Caption: LPS-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production.



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Caption: Experimental workflow for an in vitro fluorometric HDAC6 inhibition assay.



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Caption: Mechanism of anticonvulsant action via KCNQ potassium channel opening.

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